molecular formula C7H4N2O B1333604 6-Formylpicolinonitrile CAS No. 85148-95-4

6-Formylpicolinonitrile

Cat. No.: B1333604
CAS No.: 85148-95-4
M. Wt: 132.12 g/mol
InChI Key: ZRXBMWPJUPMZCZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-formylpicolinonitrile typically involves the formylation of picolinonitrile. One common method is the Vilsmeier-Haack reaction, where picolinonitrile reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions . The reaction is carried out at elevated temperatures, usually around 80-100°C, to achieve optimal yields.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of microwave-assisted synthesis and ionic liquids as solvents has been explored to improve reaction rates and yields . These methods offer advantages such as reduced reaction times and lower energy consumption compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions: 6-Formylpicolinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in anhydrous ether or catalytic hydrogenation with palladium on carbon (Pd/C).

    Substitution: Grignard reagents (RMgX) or organolithium compounds (RLi) in anhydrous solvents.

Major Products Formed:

    Oxidation: 6-carboxypicolinonitrile.

    Reduction: 6-formylpicolinamidine.

    Substitution: Various substituted picolinonitrile derivatives depending on the substituent introduced.

Scientific Research Applications

6-Formylpicolinonitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which 6-formylpicolinonitrile exerts its effects depends on its chemical interactions with target molecules. In coordination chemistry, it acts as a ligand, forming stable complexes with metal ions through its nitrogen and oxygen atoms. These complexes can exhibit unique catalytic, magnetic, and photophysical properties . In biological systems, its formyl and nitrile groups can interact with biomolecules, potentially leading to the inhibition of specific enzymes or pathways.

Comparison with Similar Compounds

Uniqueness: 6-Formylpicolinonitrile’s combination of formyl and nitrile groups at specific positions on the pyridine ring makes it a versatile compound for various chemical reactions and applications. Its ability to form stable complexes with metal ions and its potential as a precursor for biologically active compounds highlight its uniqueness among similar compounds.

Properties

IUPAC Name

6-formylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O/c8-4-6-2-1-3-7(5-10)9-6/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRXBMWPJUPMZCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40372718
Record name 6-Formylpicolinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85148-95-4
Record name 6-Formylpicolinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-formylpyridine-2-carbonitrile
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Q & A

Q1: What are the key structural features of 6-Formyl-3-(4-methoxyphenyl)picolinonitrile and its Schiff base derivatives, and how do these features influence their photophysical properties?

A1: 6-Formyl-3-(4-methoxyphenyl)picolinonitrile serves as a versatile precursor for synthesizing a variety of Schiff base derivatives. This compound features a central pyridine ring with three key substituents:

  • Formyl group (-CHO) at the 6-position: This group is highly reactive and readily undergoes condensation reactions with primary amines to form the characteristic imine (C=N) bond of Schiff bases [].
  • Nitrile group (-CN) at the 2-position: This electron-withdrawing group influences the electron distribution within the molecule, impacting its photophysical properties like absorption and emission spectra [].
  • 4-Methoxyphenyl group at the 3-position: This aromatic substituent introduces a conjugated system, potentially extending the π-electron delocalization within the molecule and further influencing its photophysical behavior [].

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